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Abstract
C16-dihydroceramide is a critical intermediate in the de novo synthesis of sphingolipids, a

class of lipids essential for cellular structure and signaling. The concentration and acyl chain

length of ceramides and their precursors are tightly regulated, with dysregulation implicated in

numerous pathologies, including cancer, neurodegenerative diseases, and metabolic disorders.

This technical guide provides a comprehensive overview of the enzymatic pathway leading to

the synthesis of C16-dihydroceramide in mammalian cells. It details the key enzymes,

presents available quantitative data, outlines detailed experimental protocols for studying the

pathway, and provides visual representations of the core processes to aid researchers and

drug development professionals.

The De Novo C16-Dihydroceramide Synthesis
Pathway
The de novo synthesis of all ceramides, including the C16 species, originates in the

endoplasmic reticulum (ER).[1][2] The pathway begins with the condensation of L-serine and
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an activated fatty acid, palmitoyl-CoA.[3] This series of enzymatic reactions constitutes the

primary route for generating the sphingolipid backbone.

The synthesis of C16-dihydroceramide proceeds through three core enzymatic steps:

Condensation: Serine Palmitoyltransferase (SPT) catalyzes the condensation of L-serine

and palmitoyl-CoA to form 3-ketodihydrosphingosine. This is the rate-limiting step of the

entire pathway.[3][4]

Reduction: 3-Ketodihydrosphingosine Reductase (KDSR) reduces 3-ketodihydrosphingosine

to dihydrosphingosine (also known as sphinganine) in an NADPH-dependent reaction.[5][6]

N-acylation: A Ceramide Synthase (CerS) acylates dihydrosphingosine. Specifically,

Ceramide Synthase 5 (CerS5) or Ceramide Synthase 6 (CerS6) utilizes palmitoyl-CoA (C16-

CoA) to attach a 16-carbon acyl chain, forming C16-dihydroceramide.[5][7]

Following its synthesis, C16-dihydroceramide is then desaturated by dihydroceramide

desaturase (DEGS1) to produce C16-ceramide, the more widely studied bioactive lipid.[4][8]
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Figure 1. The enzymatic pathway of de novo C16-dihydroceramide synthesis in mammalian
cells.

Key Enzymes in C16-Dihydroceramide Synthesis
Serine Palmitoyltransferase (SPT)
SPT is a pyridoxal-5'-phosphate (PLP)-dependent enzyme that catalyzes the first and rate-

limiting step in sphingolipid biosynthesis.[9][10] In mammals, SPT is a multiprotein complex

anchored in the ER membrane, typically a heterodimer of SPTLC1 and SPTLC2 (or SPTLC3)

subunits, which form the catalytic core.[7][11] Additional small subunits (ssSPTa, ssSPTb) and

regulatory proteins (ORMDLs) modulate its activity and substrate specificity.[7]

3-Ketodihydrosphingosine Reductase (KDSR)
KDSR, also known as FVT1, is an ER-resident enzyme that catalyzes the NADPH-dependent

reduction of 3-ketodihydrosphingosine to dihydrosphingosine.[6][12] Biallelic mutations in the

KDSR gene can disrupt ceramide synthesis, leading to disorders of keratinization.[12][13]

Ceramide Synthases (CerS)
Mammals express a family of six ceramide synthases (CerS1-6), each exhibiting high

specificity for fatty acyl-CoAs of particular chain lengths.[5] This specificity is the primary

determinant of the N-acyl chain composition of ceramides and dihydroceramides.[5]

CerS5 (LASS5): Has robust activity and is a primary synthase for C16-ceramide (and thus

C16-dihydroceramide).[5] It is often studied for its role in apoptosis.[5]

CerS6 (LASS6): Also synthesizes C14- and C16-ceramides.[5] Knocking down CerS6 leads

to a specific decrease in intracellular C16-ceramide.[5]

The acyl-CoA specificity is determined by a short, 11-residue loop within the Tram-Lag-CLN8

(TLC) domain of the enzyme.[14][15]

Quantitative Data
Quantitative analysis of enzyme kinetics and metabolite concentrations is crucial for

understanding the regulation of the C16-dihydroceramide synthesis pathway. Data remains

sparse and can be highly dependent on the cell type and experimental conditions.
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Table 1: Enzyme Kinetic Parameters

Enzyme
Substrate(s
)

K_m V_max
Cell/System
Type

Reference(s
)

CerS4
Sphinganin
e

~2 µM N/A N/A [5]

CerS5
Palmitoyl-

CoA
N/A N/A N/A N/A

CerS6
Palmitoyl-

CoA
N/A N/A N/A N/A

Note: Comprehensive kinetic data for CerS5 and CerS6 with C16-CoA is not readily available in

the reviewed literature. N/A indicates data not available.

Table 2: Reported Ceramide and Dihydroceramide Concentrations

Metabolite Concentration
Cell/Tissue
Type

Method Reference(s)

C16-Ceramide
Most dominant
species

U2OS, HCT116
cells

LC-MS/MS [16]

C16-

Dihydroceramide

~3.11 min

retention time

N/A (Analytical

Method)
LC-MS/MS [17]

Note: Absolute quantification is highly variable. C16-ceramide is often reported as one of the

most abundant species in many cell lines.[16][18]

Experimental Protocols & Workflows
Studying the C16-dihydroceramide pathway requires robust methods for lipid extraction,

enzyme activity measurement, and quantification.
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Figure 2. A typical experimental workflow for quantifying C16-dihydroceramide from cells.

Protocol: Lipid Extraction from Mammalian Cells
Accurate quantification begins with efficient lipid extraction. The Bligh & Dyer and Folch

methods are classics, while butanol/methanol (BuMe) protocols are also effective.[19][20]
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Method: Single-Phase Butanol:Methanol (BuMe) Extraction[4]

Materials & Reagents:

Cell scraper

Ice-cold Phosphate-Buffered Saline (PBS)

Centrifuge tubes

Butanol:Methanol (1:1, v/v) mixture

Internal standard (ISTD) solution (e.g., containing C17:0-dihydroceramide or other non-

endogenous species)

Vortex mixer, sonicating water bath

Centrifuge capable of 14,000 x g

Procedure:

Culture cells to desired confluency.

Rinse cell monolayer twice with ice-cold PBS.

Scrape cells into a final volume of ice-cold PBS and transfer to a centrifuge tube.

Pellet cells by centrifugation (e.g., 200 x g, 4°C, 3 min). Carefully remove all supernatant.

[4]

Snap freeze the cell pellet in liquid nitrogen for 5 seconds and store at -80°C or proceed

directly.[4]

Resuspend the cell pellet in 400 µL of the 1:1 BuMe solution.[4]

Add 200 µL of the internal standard solution.[4]

Vortex the sample for 10 seconds, then sonicate in an ice-water bath for 30 minutes.[4]
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Centrifuge at 14,000 x g for 10 minutes at room temperature to pellet cell debris.[4]

Carefully transfer the supernatant, which contains the lipid extract, to a new vial for LC-MS

analysis or storage at -80°C.[4]

Protocol: Ceramide Synthase (CerS) Activity Assay
This assay measures the N-acylation of a fluorescent sphingoid base analog.[21][22]

Method: Fluorescent Assay using NBD-Sphinganine and HPLC[23][24]

Materials & Reagents:

Cell or tissue homogenates (source of CerS enzymes)

Assay Buffer (e.g., 50 mM HEPES/KOH, pH 7.4, 25 mM KCl, 2 mM MgCl₂)

NBD-sphinganine (fluorescent substrate)

Palmitoyl-CoA (C16-CoA)

Defatted Bovine Serum Albumin (BSA)

Methanol (for reaction termination)

HPLC system with a fluorescence detector

Procedure:

Prepare cell homogenates from cultured cells overexpressing a specific CerS or from

tissues of interest. Determine total protein concentration via BCA or Bradford assay.

In a microfuge tube, prepare the reaction mixture. For a 20 µL final volume:

Cell homogenate (e.g., 5-20 µg total protein)

50 µM Palmitoyl-CoA

5-10 µM NBD-sphinganine
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20 µM defatted BSA

Bring to 20 µL with Assay Buffer.

Incubate the reaction at 37°C for 15-60 minutes. The time should be within the linear

range of the reaction.

Terminate the reaction by adding 80 µL of methanol.

Centrifuge at high speed (e.g., >10,000 x g) for 5 minutes to pellet precipitated protein.

Transfer the supernatant to an HPLC vial.

Analyze by reversed-phase HPLC. NBD-C16-dihydroceramide (product) will have a

longer retention time than NBD-sphinganine (substrate).

Quantify product formation by integrating the peak area and comparing it to a standard

curve of NBD-C16-dihydroceramide.

Protocol: Dihydroceramide Desaturase (DEGS1) Activity
Assay
DEGS1 activity can be measured in situ by tracking the conversion of a synthetic

dihydroceramide analog to its desaturated product.[25][26][27]

Method: In Situ Assay using C12-dhCCPS and LC-MS[27][28]

Materials & Reagents:

Cultured mammalian cells (e.g., SMS-KCNR, HEK293)

D-e-C12-dhCCPS (a water-soluble C12-dihydroceramide analog)

Cell culture medium

Ethanol

Lipid extraction reagents (see Protocol 4.1)
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LC-MS/MS system

Procedure:

Plate cells and grow to ~85% confluency.

Prepare a stock solution of C12-dhCCPS in 100% ethanol.

Dilute the stock solution directly into the cell culture medium to a final concentration of 0.5

µM.[27]

Incubate the cells with the C12-dhCCPS-containing medium for a set time course (e.g., 15

min to 6 hours).[27]

At each time point, wash the cells with ice-cold PBS and harvest.

Perform a lipid extraction as described in Protocol 4.1.

Analyze the lipid extract by LC-MS/MS, monitoring the specific mass transitions for both

the substrate (C12-dhCCPS) and the product (C12-CCPS).[27]

Calculate enzyme activity as the percentage of converted substrate: [C12-CCPS] / ([C12-

dhCCPS] + [C12-CCPS]) * 100.

Protocol: Quantification by LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for

specific and sensitive quantification of lipid species.

Instrumentation:

HPLC or UPLC system

Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

General Procedure:

Separate lipids from the extracted sample on a C18 reversed-phase column.
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Analyze eluting compounds by ESI-MS/MS in positive ion mode using Multiple Reaction

Monitoring (MRM).

Monitor specific precursor-to-product ion transitions. For C16-dihydroceramide, a

common transition is the neutral loss of two water molecules from the protonated

molecule, though specific transitions should be optimized. An example transition to

monitor is m/z 540.6 → 266.4.[17]

Quantify the endogenous C16-dihydroceramide peak area relative to the peak area of a

known amount of a spiked internal standard (e.g., C17-dihydroceramide).

Conclusion
The synthesis of C16-dihydroceramide is a fundamental process, representing a key node in

the greater sphingolipid metabolic network. The pathway is governed by a series of ER-

resident enzymes whose activities, particularly the substrate specificity of CerS5 and CerS6,

dictate the production of this specific lipid precursor. Understanding this pathway is paramount

for researchers investigating the roles of distinct ceramide species in health and disease. The

methodologies outlined in this guide provide a robust framework for the qualitative and

quantitative study of C16-dihydroceramide, enabling further elucidation of its biological

functions and its potential as a therapeutic target.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. The sphingolipid salvage pathway in ceramide metabolism and signaling - PMC
[pmc.ncbi.nlm.nih.gov]

2. ceramide de novo biosynthesis | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

3. researchgate.net [researchgate.net]

4. Dihydroceramide Desaturase Functions as an Inducer and Rectifier of Apoptosis: Effect of
Retinol Derivatives, Antioxidants and Phenolic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 11 / 13 Tech Support

https://www.benchchem.com/product/b014456?utm_src=pdf-body
https://journals.physiology.org/doi/full/10.1152/ajpendo.00457.2017
https://www.benchchem.com/product/b014456?utm_src=pdf-body
https://www.benchchem.com/product/b014456?utm_src=pdf-body
https://www.benchchem.com/product/b014456?utm_src=pdf-body
https://www.benchchem.com/product/b014456?utm_src=pdf-custom-synthesis
https://pmc.ncbi.nlm.nih.gov/articles/PMC2422835/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2422835/
https://pubchem.ncbi.nlm.nih.gov/pathway/METACYC:PWY3DJ-12
https://www.researchgate.net/figure/Ceramide-de-novo-synthesis-pathway-Sphingolipids-are-synthesized-de-novo-in-the_fig1_261774016
https://pmc.ncbi.nlm.nih.gov/articles/PMC8551130/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8551130/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b014456?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


5. Mammalian Ceramide Synthases - PMC [pmc.ncbi.nlm.nih.gov]

6. 3-Ketodihydrosphingosine reductase maintains ER homeostasis and unfolded protein
response in leukemia - PMC [pmc.ncbi.nlm.nih.gov]

7. Structural insights into the regulation of human serine palmitoyltransferase complexes -
PMC [pmc.ncbi.nlm.nih.gov]

8. Reactome | DEGS1 dehydrogenates dihydroceramide [reactome.org]

9. Structural insights into the substrate recognition of serine palmitoyltransferase from
Sphingobacterium multivorum - PMC [pmc.ncbi.nlm.nih.gov]

10. Serine palmitoyltransferase - Proteopedia, life in 3D [proteopedia.org]

11. Serine C-palmitoyltransferase - Wikipedia [en.wikipedia.org]

12. Formation of keto-type ceramides in palmoplantar keratoderma based on biallelic KDSR
mutations in patients: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]

13. researchgate.net [researchgate.net]

14. researchgate.net [researchgate.net]

15. Eleven residues determine the acyl chain specificity of ceramide synthases - PubMed
[pubmed.ncbi.nlm.nih.gov]

16. researchgate.net [researchgate.net]

17. journals.physiology.org [journals.physiology.org]

18. researchgate.net [researchgate.net]

19. Guide to Sphingolipid: Structure, Classification, and Detection Methods - MetwareBio
[metwarebio.com]

20. A Sphingolipidomic Profiling Approach for Comparing X-ray-Exposed and Unexposed
HepG2 Cells - PMC [pmc.ncbi.nlm.nih.gov]

21. A rapid ceramide synthase activity using NBD-sphinganine and solid phase extraction -
PubMed [pubmed.ncbi.nlm.nih.gov]

22. A fluorescent assay for ceramide synthase activity - PMC [pmc.ncbi.nlm.nih.gov]

23. Fluorescent Assays for Ceramide Synthase Activity | Springer Nature Experiments
[experiments.springernature.com]

24. researchgate.net [researchgate.net]

25. Dihydroceramide Desaturase Activity is Modulated by Oxidative Stress - PMC
[pmc.ncbi.nlm.nih.gov]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 12 / 13 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC2858252/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8732298/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8732298/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9812531/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9812531/
https://reactome.org/content/detail/R-HSA-428259
https://pmc.ncbi.nlm.nih.gov/articles/PMC10196870/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10196870/
https://proteopedia.org/wiki/index.php/Serine_palmitoyltransferase
https://en.wikipedia.org/wiki/Serine_C-palmitoyltransferase
https://www.bohrium.com/paper-details/formation-of-keto-type-ceramides-in-palmoplantar-keratoderma-based-on-biallelic-kdsr-mutations-in-patients/813350103426269185-5004
https://www.bohrium.com/paper-details/formation-of-keto-type-ceramides-in-palmoplantar-keratoderma-based-on-biallelic-kdsr-mutations-in-patients/813350103426269185-5004
https://www.researchgate.net/publication/318813070_Biallelic_Mutations_in_KDSR_Disrupt_Ceramide_Synthesis_and_Result_in_a_Spectrum_of_Keratinization_Disorders_Associated_with_Thrombocytopenia
https://www.researchgate.net/publication/324384204_Eleven_residues_determine_the_acyl_chain_specificity_of_ceramide_synthases
https://pubmed.ncbi.nlm.nih.gov/29632068/
https://pubmed.ncbi.nlm.nih.gov/29632068/
https://www.researchgate.net/profile/Kangling-Zhang/publication/255751276_Quantification_of_ceramide_levels_in_mammalian_cells_by_high_performance_liquid_chromatography_coupled_to_tandem_mass_spectrometry_with_multiple-reaction-monitoring_mode_HPLC-MSMS-MRM/links/54cbf1020cf298d65659cd05/Quantification-of-ceramide-levels-in-mammalian-cells-by-high-performance-liquid-chromatography-coupled-to-tandem-mass-spectrometry-with-multiple-reaction-monitoring-mode-HPLC-MS-MS-MRM.pdf
https://journals.physiology.org/doi/full/10.1152/ajpendo.00457.2017
https://www.researchgate.net/figure/Induction-and-quantification-of-selected-individual-ceramide-species-in-human-macrophages_fig2_280569429
https://www.metwarebio.com/what-is-sphingolipid/
https://www.metwarebio.com/what-is-sphingolipid/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10418425/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10418425/
https://pubmed.ncbi.nlm.nih.gov/25368106/
https://pubmed.ncbi.nlm.nih.gov/25368106/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3540835/
https://experiments.springernature.com/articles/10.1007/978-1-4939-3170-5_3
https://experiments.springernature.com/articles/10.1007/978-1-4939-3170-5_3
https://www.researchgate.net/publication/268792044_A_Three-Step_Assay_for_Ceramide_Synthase_Activity_Using_a_Fluorescent_Substrate_and_HPLC
https://pmc.ncbi.nlm.nih.gov/articles/PMC3086801/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3086801/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b014456?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


26. Identification of Dihydroceramide Desaturase as a Direct in Vitro Target for Fenretinide -
PMC [pmc.ncbi.nlm.nih.gov]

27. Involvement Of The Dihydroceramide Desaturase In Cell Cycle Progression In Human
Neuroblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

28. portlandpress.com [portlandpress.com]

To cite this document: BenchChem. [C16-Dihydroceramide synthesis pathway in mammalian
cells]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b014456#c16-dihydroceramide-synthesis-pathway-in-
mammalian-cells]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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